molecular formula C12H27Cl3N8O2 B1381201 (1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol sesquihydrochloride CAS No. 1820673-62-8

(1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol sesquihydrochloride

Cat. No.: B1381201
CAS No.: 1820673-62-8
M. Wt: 421.8 g/mol
InChI Key: LFOQXRIAIXGAMM-UHFFFAOYSA-N
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Description

(1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol sesquihydrochloride is a chemical compound that features a triazole ring, an aminopropyl group, and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol sesquihydrochloride typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Aminopropyl Group: The aminopropyl group can be introduced via nucleophilic substitution reactions.

    Methanol Moiety Addition: The methanol group is usually added through a reduction reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the triazole ring into more saturated heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Saturated heterocycles.

    Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol sesquihydrochloride is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for drug design and development.

Biology

In biological research, this compound can be used as a probe to study enzyme activities and protein interactions due to its ability to form stable complexes with biomolecules.

Medicine

Industry

In industry, it can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol sesquihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the aminopropyl group can engage in ionic interactions, facilitating binding to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    (3-aminopropyl)triethoxysilane: Used in surface modification and silanization.

    (3-aminopropyl)trimethoxysilane: Similar applications in surface chemistry.

Uniqueness

(1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol sesquihydrochloride is unique due to its combination of a triazole ring and an aminopropyl group, which provides a versatile platform for chemical modifications and biological interactions.

Properties

IUPAC Name

[1-(3-aminopropyl)triazol-4-yl]methanol;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H12N4O.3ClH/c2*7-2-1-3-10-4-6(5-11)8-9-10;;;/h2*4,11H,1-3,5,7H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOQXRIAIXGAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CCCN)CO.C1=C(N=NN1CCCN)CO.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27Cl3N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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